Momelotinib sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Momelotinib is a Janus Kinase inhibitor used to treat intermediate or high-risk myelofibrosis . It is a competitive inhibitor of JAK ATP binding . It was first approved by the FDA on September 15, 2023 . It is used to treat myelofibrosis, a group of myeloproliferative neoplasms characterized by abnormal proliferative hematopoietic stem cells .
Synthesis Analysis
A novel and efficient approach for the synthesis of momelotinib has been developed . This improved synthetic route employed 4-morpholinoaniline and methyl 4-acetylbenzoate as the starting materials to afford momelotinib by a nucleophilic .Molecular Structure Analysis
Momelotinib is a small molecule with a chemical formula of C23H22N6O2 . It has an average weight of 414.469 and a monoisotopic weight of 414.180423972 . A ribbon depiction of a structural model of FLT3 momelotinib was built using quizartinib and gilteritinib coordinates .Chemical Reactions Analysis
Momelotinib is a JAK1/JAK2/activin A receptor type 1 inhibitor, which has demonstrated clinically meaningful and durable improvements in anemia, splenomegaly, and symptoms in patients with myelofibrosis across 3 phase 3 trials .Physical And Chemical Properties Analysis
Momelotinib is a small molecule with a chemical formula of C23H22N6O2 . It has an average weight of 414.469 and a monoisotopic weight of 414.180423972 .科学的研究の応用
Momelotinib has shown efficacy in treating myelofibrosis patients, particularly those with anemia and splenomegaly. It is a Janus kinase (JAK)1/2 inhibitor and also inhibits activin A receptor type 1, impacting cytokine signaling involved in myelofibrosis pathology (Gupta et al., 2017).
The drug's safety and therapeutic benefit were evaluated in a phase 1/2 study. It demonstrated tolerability and potential therapeutic activity for subjects with myelofibrosis, supporting further evaluation in ongoing phase 3 randomized trials (Xin et al., 2018).
In another phase 2 study, momelotinib was tested for treating polycythemia vera and essential thrombocythemia. The study observed moderate efficacy and some adverse events, such as headache and dizziness (Verstovsek et al., 2017).
A comparison study between momelotinib and ruxolitinib, another JAK inhibitor, in JAK inhibitor-naive myelofibrosis patients, showed noninferiority of momelotinib for spleen response, but not for symptom response. It was associated with reduced transfusion requirements (Mesa et al., 2017).
Genetic determinants of response to momelotinib in myelofibrosis patients were studied, revealing that somatic mutations (e.g., CALR, ASXL1) and karyotype independently influence survival in patients treated with momelotinib (Pardanani et al., 2014).
In a study focusing on pharmacokinetics and disposition, it was found that momelotinib's major circulating human metabolite, M21, is a potent inhibitor of JAK1/2 and ACVR1, suggesting that M21 contributes significantly to the pharmacological activity of momelotinib (Zheng et al., 2018).
Safety And Hazards
The most common nonhematologic treatment-emergent adverse event (AE) occurring in ≥20% of patients was diarrhea (any grade, 27% and grade ≥3, 3%) . Any-grade thrombocytopenia, anemia, and neutropenia occurred in 25%, 23%, and 7% of patients, respectively . The most common reason for momelotinib discontinuation was thrombocytopenia (4% discontinuation rate) .
将来の方向性
Momelotinib has demonstrated improvements in splenomegaly, constitutional symptoms, and anemia in myelofibrosis. This long-term analysis pooled data from 3 randomized phase 3 studies of momelotinib (MOMENTUM, SIMPLIFY-1, and SIMPLIFY-2), representing myelofibrosis disease from early (JAK inhibitor–naive) to late (JAK inhibitor–experienced) stages . These trials were registered at www.clinicaltrials.gov as: MOMENTUM (#NCT04173494), SIMPLIFY-1 (#NCT01969838), SIMPLIFY-2 (#NCT02101268), and XAP (#NCT03441113) .
特性
IUPAC Name |
N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2.2H2O4S/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29;2*1-5(2,3)4/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28);2*(H2,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGPMRGWDSQVTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N.OS(=O)(=O)O.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O10S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735338 |
Source
|
Record name | Sulfuric acid--N-(cyanomethyl)-4-{2-[4-(morpholin-4-yl)anilino]pyrimidin-4-yl}benzamide (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Momelotinib sulfate | |
CAS RN |
1056636-06-6 |
Source
|
Record name | Sulfuric acid--N-(cyanomethyl)-4-{2-[4-(morpholin-4-yl)anilino]pyrimidin-4-yl}benzamide (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。